4-Piperidino-6-quinazolinamine
Description
4-Piperidino-6-quinazolinamine is a quinazoline derivative characterized by a piperidino group (a six-membered saturated ring containing one nitrogen atom) at position 4 and an amino group (-NH₂) at position 6 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are of significant pharmacological interest due to their diverse biological activities, including analgesic, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
4-piperidin-1-ylquinazolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMALZVFPTOYUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-6-quinazolinamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with piperidine under acidic conditions to form the quinazoline ring. This reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidino-6-quinazolinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
4-Piperidino-6-quinazolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Piperidino-6-quinazolinamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 4-Piperidino-6-quinazolinamine can be contextualized by comparing it to structurally related quinazoline derivatives. Key structural variations include substituent type (e.g., piperidino vs. piperazinyl), substituent position, and modifications to the quinazoline core. Below is a detailed analysis:
Substituent Type and Position
- This compound vs. 6-Amino-2-piperazinylquinazolin-4-one (): Structural Differences: The latter features a piperazinyl group (a six-membered ring with two nitrogen atoms) at position 2 and a ketone at position 4, compared to this compound’s piperidino group at position 4 and amino group at 4. Pharmacological Impact: The piperazinyl group in 6-Amino-2-piperazinylquinazolin-4-one derivatives exhibits ED₅₀ values of 0.46–0.88 mg/kg in analgesic assays, suggesting high potency . The piperidino group in the target compound may alter receptor binding due to differences in basicity (piperidine has one nitrogen vs.
- This compound vs. 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine (): Structural Differences: The latter includes a sulfonyl-linked 4-methylpiperazine group at position 6 and diamino groups at positions 2 and 3.
Core Modifications
- Quinazoline vs. Imidazo[4,5-g]quinazoline (): Imidazo[4,5-g]quinazolines feature an additional fused imidazole ring, increasing planarity and rigidity. This modification enhances interactions with DNA or enzyme active sites, as seen in anticancer agents . The absence of this fusion in this compound may limit such interactions but improve synthetic accessibility.
Quinazoline vs. Triazolopyridazine ():
- Triazolopyridazines (e.g., compound 15 in ) replace the pyrimidine ring of quinazoline with a triazole, altering electronic properties and binding specificity. For example, N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine shows distinct pharmacokinetic profiles due to its triazole core .
Data Table: Structural and Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
